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Titanium(4+) 2-(dimethylamino)ethanolate

MOCVD BST thin films precursor chemistry

Titanium(4+) 2-(dimethylamino)ethanolate, also designated Ti(dmae)₄ or Ti(OCH₂CH₂NMe₂)₄, is a homoleptic titanium(IV) aminoalkoxide in which the central metal atom is coordinatively saturated by four bidentate 2-(dimethylamino)ethoxide (dmae) ligands. Unlike conventional monodentate titanium alkoxides such as titanium tetraisopropoxide (TTIP), the dmae ligand chelates through both oxygen and nitrogen donor atoms, forming a stable five-membered ring that suppresses oligomerisation and confers monomeric character in the liquid state.

Molecular Formula C16H44N4O4Ti
Molecular Weight 404.41 g/mol
CAS No. 52406-71-0
Cat. No. B12749585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium(4+) 2-(dimethylamino)ethanolate
CAS52406-71-0
Molecular FormulaC16H44N4O4Ti
Molecular Weight404.41 g/mol
Structural Identifiers
SMILESCN(C)CCO.CN(C)CCO.CN(C)CCO.CN(C)CCO.[Ti]
InChIInChI=1S/4C4H11NO.Ti/c4*1-5(2)3-4-6;/h4*6H,3-4H2,1-2H3;
InChIKeyCEECBFPZGQQOPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Titanium(4+) 2-(Dimethylamino)ethanolate (CAS 52406-71-0) – Compound Class and Procurement-Relevant Profile


Titanium(4+) 2-(dimethylamino)ethanolate, also designated Ti(dmae)₄ or Ti(OCH₂CH₂NMe₂)₄, is a homoleptic titanium(IV) aminoalkoxide in which the central metal atom is coordinatively saturated by four bidentate 2-(dimethylamino)ethoxide (dmae) ligands [1]. Unlike conventional monodentate titanium alkoxides such as titanium tetraisopropoxide (TTIP), the dmae ligand chelates through both oxygen and nitrogen donor atoms, forming a stable five-membered ring that suppresses oligomerisation and confers monomeric character in the liquid state [2]. Registered under EC No. 257-897-9 and classified as an intermediate under REACH [3], this compound is primarily procured as a precursor for metalorganic chemical vapour deposition (MOCVD) and related thin-film techniques targeting TiO₂, BaₓSr₁₋ₓTiO₃ (BST), Pb(Zr,Ti)O₃ (PZT), and other titanium-containing oxide layers in semiconductor and functional coating applications [4].

Why Titanium(4+) 2-(Dimethylamino)ethanolate Cannot Be Freely Substituted by Other Titanium Precursors


The molecular architecture of titanium precursors directly governs volatility, thermal stability, deposition kinetics, film composition, and moisture sensitivity—parameters that are not conserved across the broader class of titanium alkoxides, amides, or β-diketonates. For instance, the homoleptic Ti(dmae)₄ exists as a discrete monomer due to intramolecular N→Ti chelation [1], whereas titanium tetraisopropoxide (TTIP) and titanium tetrachloride (TiCl₄) are prone to oligomerisation or uncontrolled hydrolysis that compromise film uniformity and reproducibility [2]. Moreover, tetrakis(dimethylamido)titanium (TDMAT) begins thermal decomposition as low as ~140 °C [3], while Ti(dmae)₄ remains stable in the gas phase up to approximately 325 °C [4]—a critical distinction when process windows demand sustained precursor integrity at elevated substrate temperatures. Consequently, direct substitution of one titanium precursor for another, even within the same application category, risks altered film stoichiometry, increased carbon or nitrogen contamination, loss of conformal coverage, and batch-to-batch variability in device-relevant properties. The quantitative evidence that follows establishes the specific dimensions along which Ti(dmae)₄ is differentiated from its closest procurement alternatives.

Quantitative Differentiation Evidence for Titanium(4+) 2-(Dimethylamino)ethanolate vs. Comparator Precursors


Monomeric Nature vs. Oligomeric Tendency: Ti(dmae)₄ vs. Ti(OiPr)₄

Ti(dmae)₄ exists exclusively as a monomer in the liquid state, as confirmed by mass spectrometry and variable-temperature ¹H NMR, which show no evidence of aggregation peaks [1]. In contrast, titanium tetraisopropoxide (TTIP) exists as an equilibrium mixture of monomeric and oligomeric species whose distribution is temperature- and concentration-dependent [2]. The monomeric nature of Ti(dmae)₄ arises from intramolecular N→Ti chelation by the dmae ligand, which saturates the titanium coordination sphere and prevents intermolecular bridging [3].

MOCVD BST thin films precursor chemistry

Gas-Phase Thermal Stability: Ti(dmae)₄ vs. TDMAT and TTIP

Fourier-transform infrared (FTIR) spectroscopy was employed to determine the gas-phase decomposition temperature of Ti(dmae)₄, yielding a value of 325 °C [1]. By comparison, tetrakis(dimethylamido)titanium (TDMAT) begins to decompose at temperatures as low as ~140 °C, with significant decomposition above 220 °C [2]. Similarly, TTIP and TDMAT decompose at over 200 °C under ALD conditions, resulting in poor step coverage and elevated impurity incorporation [3]. The 185 °C higher decomposition threshold of Ti(dmae)₄ relative to the TDMAT onset translates into a substantially wider process window for deposition on heated substrates.

thermal stability DLI-MOCVD precursor decomposition

Film Uniformity and Ti Incorporation in BST: Ti(dmae)₄ vs. Ti(i-OPr)₂(tmhd)₂

A direct comparative study of (Ba,Sr)TiO₃ (BST) films deposited by MOCVD at 440 °C demonstrated that films prepared with Ti(dmae)₄ showed no humps or hazy appearance, indicative of uniform Ti incorporation across the substrate [1]. In marked contrast, films produced using Ti(i-OPr)₂(tmhd)₂ exhibited pronounced humps and haziness attributed to non-uniform Ti incorporation, caused by aggregation of Ti(tmhd)₂ intermediates following detachment of the isopropoxide ligand [1]. Additionally, the amount of Ti incorporated into BST films was substantially higher when using Ti(dmae)₄ compared to Ti(tmhd)₂(i-OPr)₂ or Ti(tmhd)₂(mpd) [2].

BST thin films MOCVD film uniformity

Moisture and Air Sensitivity: Ti(dmae)₄ vs. Conventional Titanium Alkoxides

In a study on low-temperature MOCVD of Pb(Zr,Ti)O₃ (PZT), Ti(dmae)₄ and Zr(dmae)₄ were explicitly reported to be less sensitive to moisture and air compared to conventional alkoxides, although their dissociation temperature remained comparable to that of alkoxides [1]. For context, titanium tetraisopropoxide (TTIP) is classified as a highly moisture-sensitive, flammable liquid that readily hydrolyses upon contact with ambient humidity . Similarly, the oxygen and moisture susceptibility of titanium alkoxides, together with their oligomerisation tendency, is a well-documented limitation that multidentate aminoalkoxide ligands are designed to mitigate [2].

moisture stability PZT thin films precursor handling

Carbon Contamination in TiO₂ Films: Aminoalkoxide vs. Amide Precursors

Auger electron spectroscopy (AES) measurements on TiO₂ films deposited by liquid injection MOCVD using the heteroleptic aminoalkoxide [Ti(OPri)₃(dmae)] revealed no detectable nitrogen contamination and only trace carbon impurity at levels of 2.9–7.7% across deposition temperatures of 300–450 °C [1]. While this specific dataset originates from the heteroleptic analog rather than the homoleptic Ti(dmae)₄, the class-level inference is that the dmae ligand architecture—with its direct Ti–O bond and chelating N-donor—leads to cleaner ligand elimination compared to amide-based precursors such as TDMAT, where Ti–N bond cleavage can leave nitrogen incorporation in growing films. For comparison, TiO₂ films grown from TDMAT + H₂O ALD at 350 °C absorb in the visible range due to the formation of Ti–O–N/Ti–N bonds, indicating significant ligand-derived contamination [2].

TiO₂ thin films carbon impurity MOCVD

Procurement-Relevant Application Scenarios for Titanium(4+) 2-(Dimethylamino)ethanolate Based on Evidence


MOCVD of BST Thin Films for DRAM Capacitor Dielectrics

The combination of monomeric precursor behaviour and uniform Ti incorporation demonstrated by Ti(dmae)₄ at deposition temperatures of 420–500 °C [1], together with the absence of film humps and haziness that plague β-diketonate-bearing alternatives such as Ti(i-OPr)₂(tmhd)₂ [2], makes this compound the rational procurement choice for BST deposition in dynamic random-access memory (DRAM) capacitor stacks. The constant Ba/(Ba+Sr) ratio of ~0.5 achieved across the entire deposition window [1] provides the compositional control essential for meeting capacitance density specifications in high-volume semiconductor manufacturing.

Low-Temperature MOCVD of PZT for Ferroelectric Non-Volatile Memory

Ti(dmae)₄ has been validated as an effective Ti source for low-temperature PZT deposition at substrate temperatures of 380–440 °C, delivering growth rates of approximately 11 nm/min [1]. The reduced moisture and air sensitivity of Ti(dmae)₄ relative to conventional titanium alkoxides [1] is particularly advantageous in multi-precursor liquid delivery systems, where precursor solution stability over extended processing runs is a key determinant of tool uptime and film reproducibility. These characteristics align directly with the requirements of ferroelectric random-access memory (FRAM) fabrication.

MOCVD/ALD of TiO₂ Thin Films Requiring Low Carbon Contamination

The aminoalkoxide ligand class, of which Ti(dmae)₄ is the homoleptic member, yields TiO₂ films with trace carbon at levels of 2.9–7.7% and no detectable nitrogen by AES at deposition temperatures of 300–450 °C [1]. This contrasts favourably with TDMAT-based processes, where nitrogen incorporation from the amide ligand leads to visible-range absorption in TiO₂ films deposited at 350 °C [2]. For applications requiring optically transparent, stoichiometric TiO₂—such as anti-reflection coatings, photocatalytic surfaces, and gate dielectrics—the cleaner decomposition pathway of aminoalkoxide precursors warrants their selection over alkylamide alternatives.

Multi-Component Oxide Deposition Requiring Coordinatively Saturated Ti Precursors

In multi-cation oxide systems such as Bi₄₋ₓLaₓTi₃O₁₂ (BLT), precursor–precursor interactions in mixed solution can compromise deposition fidelity. Ti(dmae)₄ has been demonstrated to be compatible in such mixed-precursor formulations without adverse reactivity with Bi(tmhd)₃, enabling the growth of fatigue-free, highly c-axis-oriented BLT thin films at 400 °C with a remanent polarisation of 12 μC/cm² and a coercive field of 56 kV/cm after annealing at 650 °C [1]. This compatibility, combined with the high thermal stability (gas-phase decomposition at 325 °C [1]), positions Ti(dmae)₄ as the preferred Ti source for ferroelectric multi-cation oxide deposition where precursor cross-reactivity must be minimised.

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